4-(Anilinomethyl)-3-nitrochromen-2-one
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Overview
Description
4-(Anilinomethyl)-3-nitrochromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a chromen-2-one core with an anilinomethyl group at the 4-position and a nitro group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Anilinomethyl)-3-nitrochromen-2-one typically involves the following steps:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base.
Nitration: The chromen-2-one core is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Anilinomethylation: The final step involves the introduction of the anilinomethyl group at the 4-position. This can be done through a Mannich reaction, where the nitrated chromen-2-one is reacted with formaldehyde and aniline in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Anilinomethyl)-3-nitrochromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Reduction: The chromen-2-one core can be reduced to the corresponding dihydro derivative using reducing agents like lithium aluminum hydride.
Substitution: The anilinomethyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Amino Derivative: Formed by the reduction of the nitro group.
Dihydro Derivative: Formed by the reduction of the chromen-2-one core.
Halogenated Derivatives: Formed by the halogenation of the anilinomethyl group.
Scientific Research Applications
4-(Anilinomethyl)-3-nitrochromen-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study cellular processes and pathways.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Anilinomethyl)-3-nitrochromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The anilinomethyl group can enhance the compound’s binding affinity to its targets, thereby increasing its potency.
Comparison with Similar Compounds
4-(Anilinomethyl)-3-nitrochromen-2-one can be compared with other chromen-2-one derivatives, such as:
4-(Anilinomethyl)-3-aminocoumarin: Similar structure but with an amino group instead of a nitro group.
4-(Anilinomethyl)-3-hydroxychromen-2-one: Similar structure but with a hydroxy group instead of a nitro group.
4-(Anilinomethyl)-3-methylchromen-2-one: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
336168-49-1 |
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Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
4-(anilinomethyl)-3-nitrochromen-2-one |
InChI |
InChI=1S/C16H12N2O4/c19-16-15(18(20)21)13(10-17-11-6-2-1-3-7-11)12-8-4-5-9-14(12)22-16/h1-9,17H,10H2 |
InChI Key |
BWZIECBEDZUMEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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